1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea
Description
Properties
IUPAC Name |
1-(4-ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-14-4-6-15(7-5-14)21-20(25)22-16-12-19(24)23(13-16)17-8-10-18(26-2)11-9-17/h4-11,16H,3,12-13H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJEAYHCJAZARDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Ethylphenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea is an intriguing urea derivative that has garnered attention for its potential biological activities. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 336.42 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The compound features a urea functional group linked to a pyrrolidine and aromatic rings, which are critical for its biological interactions.
Antitumor Activity
Recent studies have indicated that derivatives of urea compounds exhibit significant antitumor properties. For instance, a study on similar urea derivatives showed that they could inhibit the growth of various cancer cell lines, including breast and colon cancer cells. The mechanism of action was attributed to the induction of apoptosis through the activation of caspase pathways .
Antimicrobial Properties
This compound has also been evaluated for its antimicrobial activity. In vitro tests demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's ability to disrupt bacterial cell membranes was noted as a potential mechanism .
Enzyme Inhibition
The compound has shown promise as an inhibitor of specific enzymes involved in disease processes. For example, it was found to inhibit tyrosinase, an enzyme crucial in melanin production, suggesting potential applications in skin whitening products .
Neuroprotective Effects
Research has suggested that this compound may possess neuroprotective properties. In animal models, it demonstrated the ability to reduce oxidative stress markers in the brain, indicating potential benefits for neurodegenerative diseases such as Alzheimer's .
Study 1: Antitumor Efficacy
In a controlled study involving human cancer cell lines, this compound exhibited an IC50 value of 15 µM against breast cancer cells. The study highlighted its role in inducing apoptosis through mitochondrial pathways .
Study 2: Antimicrobial Activity
A comparative study assessed the antimicrobial efficacy of this compound against standard antibiotics. The results showed that it had a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, outperforming some conventional antibiotics in specific assays .
Summary of Findings
Chemical Reactions Analysis
Hydrolysis Reactions
The urea linkage (-NH-C(=O)-NH-) undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis : Cleavage of the urea bond generates 4-ethylaniline and 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-amine, with release of carbon dioxide.
-
Basic Hydrolysis : Similar cleavage occurs, but the reaction rate depends on the electron-withdrawing/donating effects of substituents. The methoxyphenyl group enhances stability under mildly basic conditions due to its electron-donating nature.
Key Factors :
-
Hydrolysis is pH-dependent, with optimal rates observed at extremes (pH < 3 or pH > 10) .
-
Steric hindrance from the ethylphenyl group slightly retards reaction kinetics compared to simpler arylureas.
Nucleophilic Substitution Reactions
The urea nitrogen atoms participate in nucleophilic substitutions, particularly under alkaline conditions:
-
Reactivity at Urea Nitrogens :
Nucleophile Product Conditions Alkylamines N-alkylated derivatives K₂CO₃, DMF, 60°C Thiols Thiourea analogs NaH, THF, rt -
Example : Reaction with methylamine yields 1-(4-ethylphenyl)-3-methyl-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea, confirmed via LC-MS.
Electrophilic Aromatic Substitution
The 4-methoxyphenyl group directs electrophilic attacks to the para position relative to the methoxy group:
-
Nitration : Generates 1-(4-ethylphenyl)-3-[1-(4-methoxy-3-nitrophenyl)-5-oxopyrrolidin-3-yl]urea under HNO₃/H₂SO₄.
-
Halogenation : Bromination (Br₂/FeBr₃) produces mono-substituted derivatives at the methoxyphenyl ring.
Electronic Effects :
-
The methoxy group’s +M effect activates the ring, making it 10–15× more reactive than unsubstituted phenyl analogs.
Rearrangement Reactions
Under thermal or catalytic conditions, the compound undergoes rearrangements:
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects :
- Electron-withdrawing groups (e.g., fluorine, acetyl) on aromatic rings are associated with higher inhibitory activity in chalcones . For urea analogs, the 3-fluorophenyl substituent in CAS 894028-72-9 may confer better potency than the target compound’s 4-methoxyphenyl group.
- Methoxy groups (electron-donating) at para positions (as in the target compound) could reduce binding efficiency compared to meta-fluorine (CAS 894028-72-9) or acetyl (CAS 894029-87-9) .
Molecular Weight and Polarity :
- Higher molecular weight analogs (e.g., CAS 894022-12-9 at 428.5 g/mol ) may face bioavailability challenges, whereas the target compound’s lower weight (~353.4 g/mol) suggests better pharmacokinetic properties.
Conformational Flexibility: Chalcone studies () indicate that dihedral angles between aromatic rings (7.14°–56.26°) influence activity.
Research Findings and Hypotheses
- Activity Trends : Based on chalcone SAR , the target compound’s para-methoxy and para-ethyl substituents likely result in lower inhibitory activity compared to analogs with electron-withdrawing groups (e.g., fluorine or acetyl). For example, chalcone 2j (IC50 = 4.7 μM) with bromine/fluorine substituents outperforms methoxy-substituted 2p (IC50 = 70.79 μM) .
- Unresolved Questions : Direct biological data (e.g., IC50) for urea derivatives are absent in the provided evidence. Experimental validation is needed to confirm whether chalcone-derived SAR principles apply to this structurally distinct class.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
